molecular formula C10H19NO4S B14307108 3-(Piperidine-1-sulfonyl)propyl acetate CAS No. 113309-33-4

3-(Piperidine-1-sulfonyl)propyl acetate

Cat. No.: B14307108
CAS No.: 113309-33-4
M. Wt: 249.33 g/mol
InChI Key: UZOCBLLZNZRFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidine-1-sulfonyl)propyl acetate is an organic compound that features a piperidine ring, a sulfonyl group, and an acetate ester. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-sulfonyl)propyl acetate typically involves the following steps:

    Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.

    Nucleophilic Substitution: The piperidine-1-sulfonyl chloride is then reacted with 3-hydroxypropyl acetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-sulfonyl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetate ester can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-(Piperidine-1-sulfonyl)propyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-sulfonyl)propyl acetate involves its interaction with biological targets such as enzymes and receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.

    Piperazine: Another nitrogen-containing heterocycle with similar applications but different chemical properties.

    Pyrrolidine: A five-membered ring analog with distinct reactivity and applications.

Uniqueness

3-(Piperidine-1-sulfonyl)propyl acetate is unique due to the combination of the piperidine ring, sulfonyl group, and acetate ester, which provides a versatile scaffold for chemical modifications and potential biological activity .

Properties

CAS No.

113309-33-4

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylpropyl acetate

InChI

InChI=1S/C10H19NO4S/c1-10(12)15-8-5-9-16(13,14)11-6-3-2-4-7-11/h2-9H2,1H3

InChI Key

UZOCBLLZNZRFQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCS(=O)(=O)N1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.